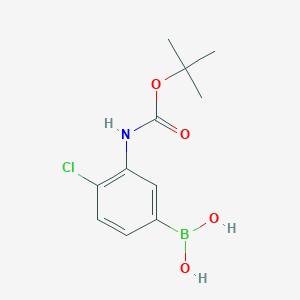

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

描述

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BClNO4 and its molecular weight is 271.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction .

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes and functions .

Action Environment

The action of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C .

生物活性

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for enhancing its stability and bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN1O3, with a structure that includes:

- Amino group : Contributes to its interaction with biological targets.

- Chlorophenyl substituent : Influences its pharmacological properties.

- Boronic acid functionality : Known for its role in enzyme inhibition and molecular recognition.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, modifications in the amino acid side chains can enhance the binding affinity to specific enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .

- Antioxidant Activity : Research indicates that similar boronic acids exhibit significant antioxidant properties, which may be relevant for protecting cells from oxidative stress .

- Anticancer Effects : Preliminary studies suggest that compounds related to boronic acids can display cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

- Inhibition Studies : A study demonstrated that modifications of amino acids could lead to compounds with enhanced inhibitory activity against BChE. Specifically, the inclusion of a Boc group was found to lower the inhibition constant (K_I), suggesting that structural variations can significantly affect biological activity .

- Antioxidant Evaluation : A novel boronic ester derived from phenyl boronic acid was characterized for its antioxidant capabilities, showing potent activity against free radicals with IC50 values indicating high efficacy .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | Lacks the Boc group | Neurotransmitter synthesis |

| (S)-3-Amino-2-(4-fluorophenyl)propanoic acid | Contains fluorine instead of chlorine | Potentially different biological activity |

| (S)-3-Amino-2-(phenyl)propanoic acid | No halogen substituent | Commonly used in peptide synthesis |

This table illustrates how slight modifications in structure can yield compounds with varying biological activities, emphasizing the importance of structural design in drug development.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- BBB Permeability : The compound is identified as blood-brain barrier (BBB) permeant, which is crucial for central nervous system drug development .

- Enzyme Specificity : It has been shown to selectively inhibit BChE over AChE, which may have implications for treating conditions like Alzheimer's disease .

- Safety Profile : Histological evaluations indicate low toxicity towards healthy cell lines while exhibiting significant cytotoxic effects on cancerous cells .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Research

One of the prominent applications of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is in the development of anticancer agents. Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study highlighted the synthesis of derivatives that exhibited potent anticancer activity against various tumor cell lines, suggesting that this compound could serve as a scaffold for further drug development aimed at targeting cancer pathways .

1.2 Protein Degradation

This compound is also utilized as a building block in the design of protein degraders. Boronic acids have been shown to interact with E3 ligases, facilitating targeted protein degradation. The ability to selectively degrade proteins involved in cancer progression or other diseases positions this compound as a valuable tool in targeted therapy .

Synthetic Applications

2.1 Cross-Coupling Reactions

this compound is employed in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boron moiety allows for efficient coupling with various electrophiles, making it a versatile reagent for synthesizing complex organic molecules .

2.2 Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further modifications, enabling the creation of diverse analogs with tailored biological activities. Researchers have successfully used this compound to synthesize novel pharmacophores that exhibit enhanced therapeutic profiles .

Case Studies

3.1 Study on Anticancer Activity

A recent study investigated the anticancer properties of a series of boronic acid derivatives, including this compound. The findings revealed that compounds with specific substituents exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that these derivatives could be potential candidates for further development as anticancer agents .

3.2 Development of Protein Degraders

In another research effort, this compound was incorporated into a PROTAC (proteolysis-targeting chimeras) framework, demonstrating its capability to induce selective degradation of target proteins involved in oncogenic signaling pathways. This approach highlighted the compound's potential in creating targeted therapies with reduced off-target effects .

Data Table: Summary of Applications

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing (3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)boronic acid?

The synthesis typically involves sequential protection, halogenation, and boronation steps. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .

- Chlorination : Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies to introduce the chlorine substituent at the 4-position, often using reagents like N-chlorosuccinimide (NCS) .

- Boronation : Miyaura borylation via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) under inert atmospheres .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How is the compound characterized analytically, and what methods ensure purity?

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR validate structure and boron environment (e.g., ¹¹B NMR peak ~30 ppm for boronic acids) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 284.06 g/mol) and purity (>97%) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (C: 52.34%, H: 5.53%, N: 4.89%) .

Q. What are the optimal storage conditions to maintain stability?

- Store at 0–6°C under inert gas (argon or nitrogen) to prevent boronic acid dehydration or protodeboronation .

- Use desiccants (e.g., silica gel) in sealed amber vials to limit moisture and light exposure .

- Stability assessments via periodic HPLC analysis are recommended for long-term storage .

Advanced Research Questions

Q. How can derivatives of this compound be designed for targeted applications (e.g., protease inhibitors)?

- Carbamoyl Derivatives : React with isocyanates (e.g., 4-chlorophenyl isocyanate) to form urea-linked analogs, enhancing binding to serine hydrolases .

- Fluoroalkyl Modifications : Introduce trifluoromethyl groups via Suzuki-Miyaura coupling to improve metabolic stability .

- Bioconjugation : Thiol-ene "click" chemistry with 4-mercaptophenylboronic acid enables peptide/protein conjugation for drug delivery .

Q. What role does this boronic acid play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures (3:1) at 80°C, with K₂CO₃ as base, achieve >90% yield in aryl-aryl couplings .

- Substrate Scope : Reacts with bromoarenes (e.g., 4-bromobiphenyl) or heterocycles (e.g., pyridinyl halides) for biaryl synthesis .

- Mechanistic Insights : In situ IR spectroscopy monitors boronate ester formation, while DFT calculations predict transition-state geometries .

Q. How can contradictory data on storage stability (e.g., temperature variations) be resolved?

- Accelerated Stability Studies : Conduct stress tests at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Adjust storage protocols based on Arrhenius model predictions .

- Solid-State NMR : Assess crystallinity changes impacting stability; amorphous forms may require stricter moisture control .

Q. What methodologies evaluate its biological activity in drug discovery?

- Enzyme Inhibition Assays : Test against proteases (e.g., thrombin) using fluorogenic substrates (Km < 10 μM) .

- Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 μM indicates low toxicity) .

- ADME Profiling : Microsomal stability (t₁/₂ > 60 min in human liver microsomes) and plasma protein binding (PPB < 90%) are critical .

Q. How are reaction mechanisms involving this compound elucidated?

- Kinetic Isotope Effects (KIE) : Compare rates of protodeboronation in H₂O vs. D₂O to identify rate-determining steps .

- DFT Calculations : Optimize transition states (e.g., B-O bond cleavage) using Gaussian09 at the B3LYP/6-31G(d) level .

- In Situ Monitoring : ReactIR tracks intermediate boronate esters during cross-coupling .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can computational modeling optimize its applications?

- Docking Studies : AutoDock Vina predicts binding modes to β-lactamase (ΔG < -8 kcal/mol suggests high affinity) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with catalytic activity in cross-coupling .

- Solubility Prediction : COSMO-RS simulations in DMSO/water mixtures guide solvent selection for reactions .

属性

IUPAC Name |

[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKXXRWQFCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657406 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-57-6 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。